4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-fluoro-5-methylaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Its applications in industrial settings are limited due to its primary use in research.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as proteins and enzymes . The imine group in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol can be compared with similar compounds such as:
2-bromo-4-chloro-5-methylphenol: This compound has similar structural features but differs in the halogen substituents.
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol: This compound has a different position of the fluorine and methyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUOPWOHBOTHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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